

Application Notes and Protocols: Synthesis of Dihydropyrans using Ethyl 2,3-butadienoate

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Compound of Interest

Compound Name: *Ethyl 2,3-butadienoate*

Cat. No.: *B078909*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrans are privileged heterocyclic scaffolds frequently found in a diverse range of biologically active natural products and pharmaceutical agents. Their inherent structural features allow for versatile functionalization, making them attractive building blocks in medicinal chemistry and drug discovery. The synthesis of dihydropyrans via cycloaddition reactions is a powerful strategy, and the use of **ethyl 2,3-butadienoate** as a versatile C4 synthon has gained significant attention. This allenoate can participate in various cycloaddition reactions, notably [4+2] cycloadditions, with a range of dienophiles to afford highly functionalized dihydropyran rings. This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrans utilizing **ethyl 2,3-butadienoate**, with a focus on reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).

Application in Drug Development

The dihydropyran moiety is a key structural component in numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. One notable example is the role of dihydropyran-containing macrolides as inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesis of novel dihydropyran derivatives, therefore, represents a promising avenue for the development of new and effective cancer therapies.

[4+2] Cycloaddition for the Synthesis of Dihydropyran-fused Chromen-2-ones

A robust and efficient method for the synthesis of dihydropyran-fused chromen-2-ones involves the DABCO-catalyzed [4+2] cycloaddition of 3-acyl-2H-chromen-ones with **ethyl 2,3-butadienoate**. This reaction proceeds with high regio- and stereoselectivity under mild conditions, offering a convenient route to a library of potentially biologically active compounds.

[1]

Experimental Protocols

General Procedure for the DABCO-catalyzed [4+2] Cycloaddition:[2]

To a solution of 3-acyl-2H-chromen-one (0.5 mmol) and **ethyl 2,3-butadienoate** (0.6 mmol, 1.2 equiv) in dichloromethane (CH_2Cl_2 , 5 mL) was added DABCO (0.1 mmol, 20 mol%). The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired dihydropyran-fused chromen-2-one.

Characterization Data for a Representative Product (Table 1, Entry 1):

- Compound Name: Ethyl 4-benzoyl-3,4-dihydro-2H-pyrano[2,3-c]chromen-2-one
- Appearance: White solid
- Melting Point: 168-170 °C
- ^1H NMR (400 MHz, CDCl_3): δ 7.95 – 7.93 (m, 2H), 7.64 – 7.59 (m, 2H), 7.51 – 7.47 (m, 2H), 7.37 – 7.30 (m, 3H), 5.51 (d, J = 4.4 Hz, 1H), 4.79 (dd, J = 12.0, 4.8 Hz, 1H), 4.34 (dd, J = 12.0, 4.4 Hz, 1H), 4.22 – 4.12 (m, 2H), 1.22 (t, J = 7.2 Hz, 3H).
- ^{13}C NMR (100 MHz, CDCl_3): δ 195.8, 165.9, 159.4, 153.2, 136.0, 134.1, 132.8, 129.1, 128.8, 128.7, 124.9, 122.5, 117.0, 116.8, 115.3, 67.2, 61.9, 42.1, 29.8, 14.2.
- HRMS (ESI): m/z calcd for $\text{C}_{23}\text{H}_{18}\text{O}_5\text{Na}$ $[\text{M}+\text{Na}]^+$ 409.1046, found 409.1048.

Data Presentation

Table 1: Synthesis of Dihydropyran-fused Chromen-2-ones via DABCO-catalyzed [4+2] Cycloaddition[2]

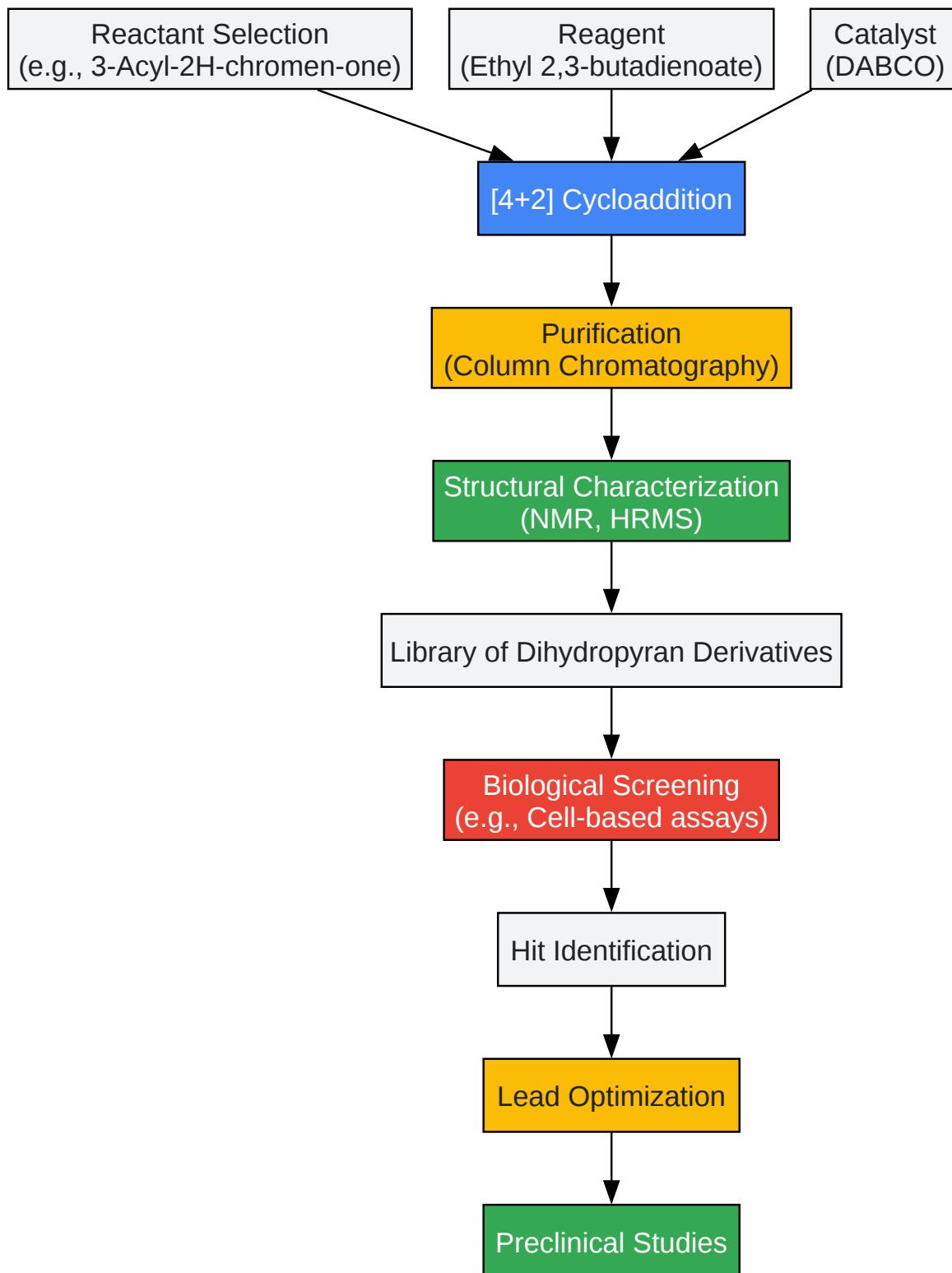
Entry	R ¹	R ²	Time (h)	Yield (%)
1	H	Ph	12	92
2	6-Br	Ph	12	95
3	6-Cl	Ph	12	94
4	6-F	Ph	12	90
5	8-Me	Ph	15	89
6	6-OMe	Ph	15	85
7	H	4-MeC ₆ H ₄	12	91
8	H	4-FC ₆ H ₄	12	93
9	H	4-ClC ₆ H ₄	12	94
10	H	4-BrC ₆ H ₄	12	95
11	H	Me	24	75
12	H	Et	24	72

Visualizations

Logical Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the general workflow for the synthesis of dihydropyran derivatives and their subsequent evaluation as potential drug candidates.

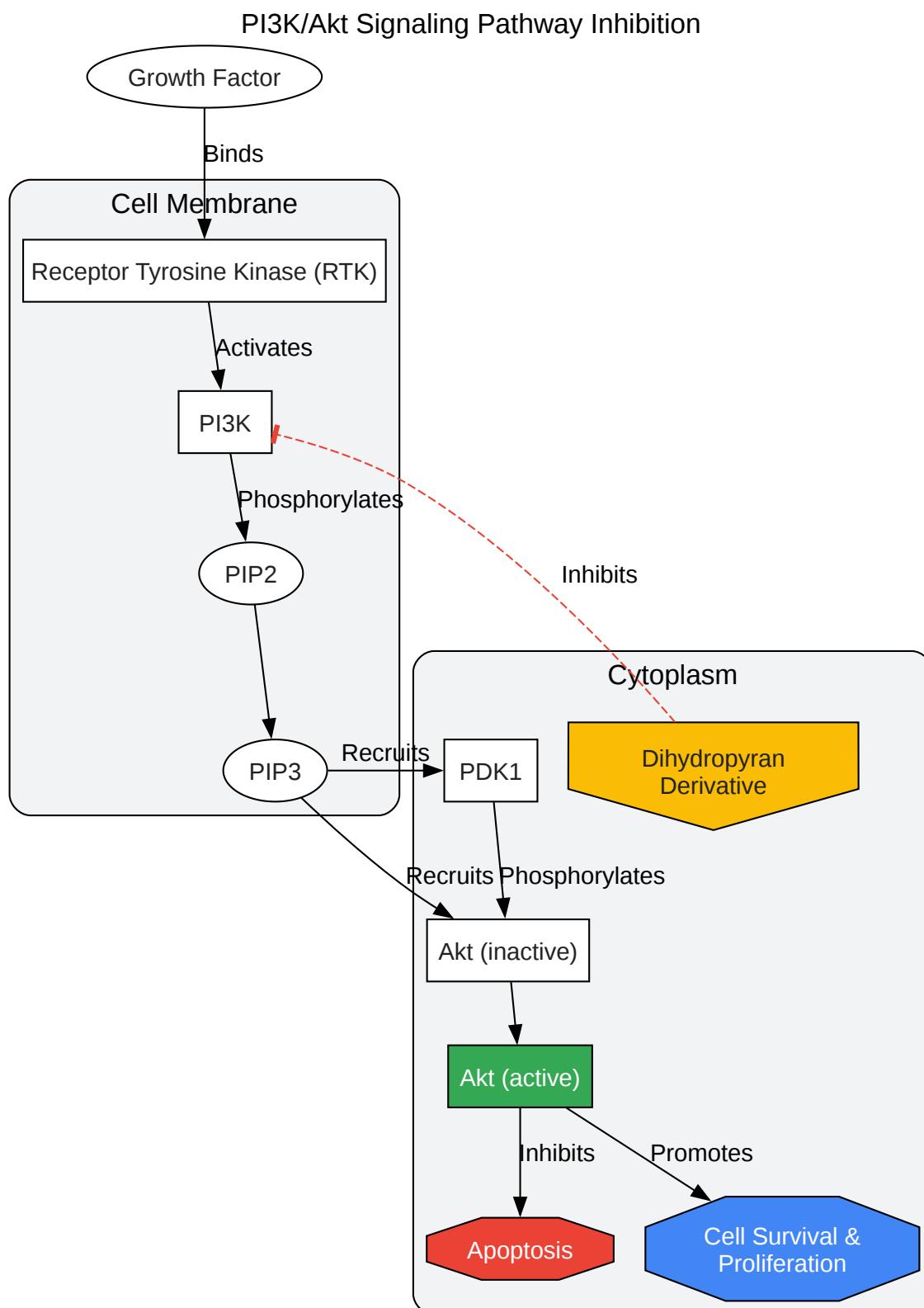
Workflow: Dihydropyran Synthesis and Evaluation

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Caption: General workflow from reactant selection to preclinical studies.

Signaling Pathway: Inhibition of PI3K/Akt by Dihydropyran Derivatives

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Certain dihydropyran-containing molecules have been shown to inhibit this pathway, leading to apoptosis in cancer cells. The following diagram depicts a simplified representation of this signaling cascade and the point of inhibition.



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Caption: Dihydropyran derivatives can inhibit the PI3K/Akt pathway.

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References

- 1. DABCO and Bu3P catalyzed [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
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